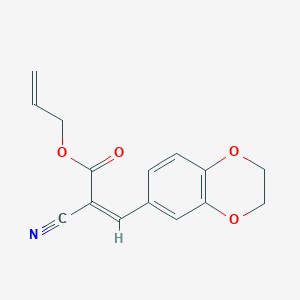
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is a chemical compound that has gained significant attention in scientific research. This compound is used in various applications, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, reacting with cysteine residues in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to modulate cellular signaling pathways, such as the NF-κB pathway and the MAPK pathway. In addition, it has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. It also has a high reactivity towards cysteine residues, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, it also has some limitations. It can be toxic to cells at high concentrations, and its reactivity towards other amino acids can lead to non-specific effects.
Future Directions
There are several future directions for the research on Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate. One direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and other diseases. Another direction is the preparation of new materials and coatings with improved properties. In addition, the mechanism of action of this compound can be further studied to gain a better understanding of its effects on cellular signaling pathways and enzymatic activity. Finally, new synthetic methods can be developed to improve the yield and purity of this compound.
Synthesis Methods
The synthesis of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylonitrile with propargyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various scientific research applications. It has been used in medicinal chemistry to develop new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used in material science to prepare new polymers, coatings, and sensors. In addition, it has been used in chemical biology to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-5-20-15(17)12(10-16)8-11-3-4-13-14(9-11)19-7-6-18-13/h2-4,8-9H,1,5-7H2/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMRSAFWITTNM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

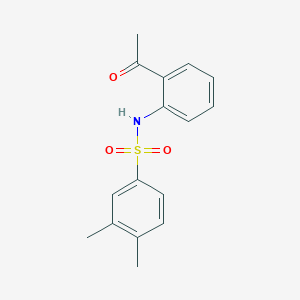
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)
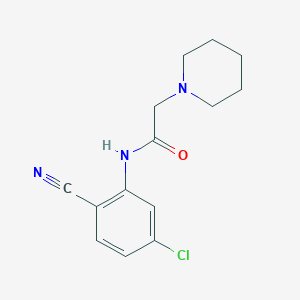

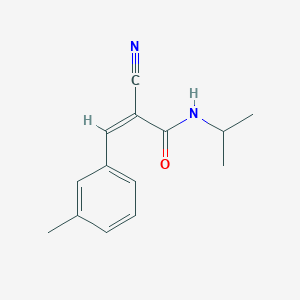
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
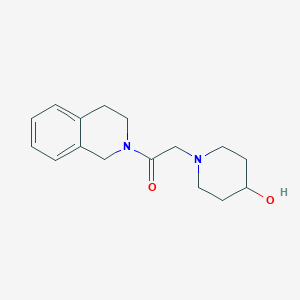
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)